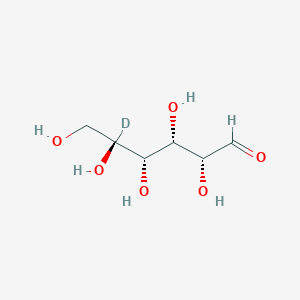

D-Glucose-d1-1

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of D-Glucose-d1-1 typically involves the catalytic hydrogenation of glucose in the presence of deuterium gas. This process replaces a hydrogen atom with deuterium at the desired position. The reaction conditions often include a deuterium source, a suitable catalyst, and controlled temperature and pressure to ensure the selective incorporation of deuterium .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to achieve high isotopic purity and yield. The production is carried out in specialized facilities equipped to handle isotopic labeling and ensure the safety and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: D-Glucose-d1-1 undergoes various chemical reactions similar to those of regular glucose. These include:

Oxidation: this compound can be oxidized to form gluconic acid or glucuronic acid.

Reduction: It can be reduced to form sorbitol.

Substitution: The hydroxyl groups in this compound can be substituted with other functional groups through esterification or etherification reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include nitric acid and glucose oxidase.

Reduction: Sodium borohydride or catalytic hydrogenation can be used.

Substitution: Acetic anhydride for esterification and alkyl halides for etherification.

Major Products:

Oxidation: Gluconic acid, glucuronic acid.

Reduction: Sorbitol.

Substitution: Various esters and ethers depending on the reagents used.

Scientific Research Applications

D-Glucose, a monosaccharide, serves as a crucial carbohydrate in biology, functioning both as a carbohydrate sweetener and a critical component . It is also involved in the Embden-Meyerhof-Parnas glycolytic pathway . Research indicates that D-Glucose and its related compounds have various scientific applications, particularly in the context of glucose metabolism, cancer therapy, and as imaging agents [1, 5].

Scientific Research Applications

2-Deoxy-D-Glucose (2-DG) and its Halogen Derivatives:

- Anticancer drug 2-DG is a promising anticancer drug that targets the glucose metabolism of cancer cells, including melanoma and osteosarcoma .

- Inhibition of key enzymes The mechanism of action involves the inhibition of hexokinase (HK), which is responsible for glucose phosphorylation, leading to the impairment of glucose metabolism .

- Alteration of protein glycosylation 2-DG can disrupt the homeostasis of cancer cells by altering protein glycosylation and disrupting signaling pathways .

- Antiviral properties 2-DG and its derivatives can block viral proteases, preventing the virus from binding to its receptor .

- 2-deoxy-2-fluoro-D-glucose (2-FG) Besides 2-DG, 2-FG has also been recognized as a potential anticancer compound in cancer therapy .

- Imaging agent $$<sup>18</sup>F]-D-glucose is used in medicine as an imaging agent for positron emission tomography (PET) .

Glucose Transporter 1 (GLUT1):

- Basal glucose uptake GLUT1 is present on all cells and provides basal glucose uptake .

- Cancer development GLUT1 is elevated in various physiological and pathological conditions and plays a role in cancer development .

- Immunodiagnostic marker Overexpression of GLUT1 has been observed in various tumors, indicating that aerobic glycolysis is adapted as a fundamental mechanism in almost all types of tumors, making it an immunodiagnostic marker .

- Apoptosis GLUT1 has an indirect relation with apoptosis. Studies on cancer cell lines have shown that GLUT1 antibodies can increase apoptosis and reduce tumor size by arresting the cell cycle .

Bioactive Compounds and Natural Sources:

- Antitumor activity Research on bioactive compounds from natural sources has shown application prospects in exploring antitumor activities . For instance, a compound isolated from C. ptilosperma showed activity against HepG2 cells .

- Photocytotoxic and antibacterial activities Certain pheophorbides displayed photocytotoxic activity against HeLa, MCF-7, and A549 cells, suggesting potential medicinal applications .

Resolvins and Diabetes Mellitus:

- Type 2 Diabetes Mellitus (T2DM) Studies suggest that Resolvin D1 (RvD1) and Resolvin D2 (RvD2) have counter-regulatory effects on pro-inflammatory signaling pathways and may influence the risk of T2DM .

- Anti-inflammatory effects RvD1 and RvD2 can reduce the production of pro-inflammatory adipokines and rescue impaired expression and secretion of adiponectin in inflamed obese adipose tissue .

Continuous Glucose Monitoring (CGM):

- Myotonic Dystrophy Type 1 (DM1) CGM studies have identified potential early abnormalities in glucose metabolism in DM1 patients .

- Blood glucose variability CGM can reveal distinct patterns of blood glucose variability and detect both high and low glucose levels in patients with DM1 .

Hyperglycemia and Embryonic Growth:

- Developmental delays Hyperglycemia-induced developmental delays are associated with slowed cell cycle progression, leading to reduced cellular proliferation .

- Cell cycle dysregulation Hyperglycemia affects the expression of cell cycle-regulated genes and proteins, such as p21 and cyclin D1, contributing to embryonic developmental delays .

Cocoa Polyphenols:

- Chronic conditions Cocoa polyphenols can modify risk factors for chronic human conditions, including inflammation, high blood pressure, and insulin resistance .

- Cardiovascular health Epidemiological and experimental evidence supports the positive effects of cocoa polyphenols on cardiovascular, immunological, and digestive health .

Data Table

| Compound | Application | Mechanism of Action | Studied In |

|---|---|---|---|

| 2-Deoxy-D-Glucose (2-DG) | Anticancer drug, Antiviral agent | Inhibits hexokinase, alters protein glycosylation, disrupts signaling pathways, blocks viral proteases | Melanoma, osteosarcoma, cancer cells |

| $$18F]-D-glucose | Imaging agent | Used in positron emission tomography (PET) | Medical imaging |

| Glucose Transporter 1 (GLUT1) | Immunodiagnostic marker, Target for cancer therapeutics | Provides basal glucose uptake, related to apoptosis, influences cell cycle arrest | Breast, colon, lung, and gastric cancer cell lines |

| Resolvin D1 (RvD1) | Potential therapeutic for Type 2 Diabetes Mellitus (T2DM) | Counter-regulatory effects on pro-inflammatory signaling pathways, reduces pro-inflammatory adipokines | Obese adipose tissue, community-based Chinese cohort |

| Resolvin D2 (RvD2) | Potential therapeutic for Type 2 Diabetes Mellitus (T2DM) | Counter-regulatory effects on pro-inflammatory signaling pathways, reduces pro-inflammatory adipokines | Obese adipose tissue, community-based Chinese cohort |

| Cocoa Polyphenols | Modifying risk factors for chronic conditions | Antioxidant and anti-inflammatory effects, prebiotic modulation of gut microbiome | Young healthy adults |

| Compounds from C. ptilosperma | Antitumor and antibacterial agent | Cytotoxicity against HepG2 cells, photocytotoxic activity against HeLa, MCF-7, and A549 cells, antibacterial activity against E. coli | HepG2 cells, HeLa cells, MCF-7 cells, A549 cells, E. coli |

| D-Glucose | Energy production, metabolism of fungus | Disturbs energy production by a decrease in glycolysis followed by an augmentation in gluconeogenesis | P. digitatum |

| D-Glucose | Inducer of apoptosis | Induces ROS production on P. digitatum, which mainly disturbs the energy production | Colorectal cancer |

Mechanism of Action

The mechanism of action of D-Glucose-d1-1 involves its incorporation into metabolic pathways where it behaves similarly to regular glucose. The deuterium atom allows researchers to trace its path and study the biochemical processes in detail. It primarily targets glucose transporters and enzymes involved in glycolysis and gluconeogenesis .

Comparison with Similar Compounds

D-Glucose: The non-labeled form of glucose.

D-Glucose-6-d1: Another deuterated form with deuterium at a different position.

D-Glucose-1-13C: A carbon-13 labeled glucose.

Comparison:

Uniqueness: D-Glucose-d1-1 is unique due to its specific deuterium labeling, which provides distinct advantages in tracing and studying metabolic pathways.

Applications: While all labeled glucose compounds are used in metabolic studies, the specific position of the label in this compound makes it particularly useful for certain types of research

Biological Activity

D-Glucose-d1-1 is a deuterated form of D-glucose, an essential monosaccharide involved in various biological processes. Its unique isotopic labeling allows researchers to explore metabolic pathways and interactions in greater detail. This article examines the biological activity of this compound, focusing on its metabolic roles, therapeutic implications, and relevant case studies.

Metabolic Role of this compound

D-Glucose serves as a primary energy source for cells and is crucial for several metabolic pathways, including glycolysis, gluconeogenesis, and the pentose phosphate pathway. The deuterated form, this compound, is particularly useful in metabolic studies due to its ability to trace pathways without altering the compound's fundamental properties.

Glycolysis and Gluconeogenesis

In glycolysis, this compound is phosphorylated by hexokinase to produce glucose-6-phosphate, which subsequently undergoes a series of enzymatic reactions to yield pyruvate. This process generates ATP and NADH, vital for cellular energy. Research indicates that the presence of this compound can influence the rate of glycolysis and gluconeogenesis by modulating enzyme activity and substrate availability.

Table 1: Enzymatic Pathways Involving this compound

| Pathway | Key Enzyme | Product | Role in Metabolism |

|---|---|---|---|

| Glycolysis | Hexokinase | Glucose-6-phosphate | Energy production |

| Gluconeogenesis | Fructose-1,6-bisphosphatase | Glucose | Glucose homeostasis |

| Pentose Phosphate Pathway | Glucose-6-phosphate dehydrogenase | Ribulose 5-phosphate | NADPH production for biosynthesis |

Therapeutic Implications

This compound has potential therapeutic applications, particularly in cancer research. Studies have shown that glucose metabolism is often altered in cancer cells, leading to increased glycolysis (the Warburg effect). By utilizing this compound in metabolic tracing experiments, researchers can better understand how cancer cells metabolize glucose and identify potential targets for therapy.

Case Studies

Case Study 1: Cancer Metabolism

In a study examining glioblastoma multiforme (GBM), researchers used D-glucose analogs to assess their impact on tumor metabolism. The findings indicated that modifications to glucose derivatives could enhance their efficacy as metabolic inhibitors. Specifically, fluorinated derivatives demonstrated potent inhibitory effects on hexokinase activity, suggesting a potential pathway for therapeutic intervention in GBM through altered glucose metabolism .

Case Study 2: Diabetes Research

Another study investigated the role of glucose infusion in inducing β-cell replication in diabetic models. The administration of D-glucose led to significant increases in insulin secretion and β-cell mass over time. This suggests that manipulating glucose levels can influence pancreatic function and may provide insights into diabetes treatment strategies .

Research Findings

Recent research highlights the significance of D-glucose derivatives in antimicrobial activities as well. A study synthesized various D-glucose derivatives and tested their antibacterial and antifungal properties against pathogenic strains. The results indicated that certain derivatives exhibited enhanced antimicrobial activity compared to traditional antibiotics .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing D-Glucose-d1-1 with high isotopic purity?

- Methodological Answer : Synthesis typically involves deuteration at the C1 position using catalytic exchange reactions or enzymatic methods. For example, deuterated water (D₂O) can be used under controlled pH and temperature to replace the hydrogen atom at the C1 position. Purification via high-performance liquid chromatography (HPLC) or recrystallization ensures isotopic purity. Analytical techniques like nuclear magnetic resonance (¹H-NMR and ²H-NMR) and mass spectrometry (MS) are critical for confirming isotopic incorporation .

Q. How can researchers verify the isotopic purity and structural integrity of this compound post-synthesis?

- Methodological Answer : Isotopic purity is assessed using ²H-NMR to quantify deuterium incorporation at the C1 position. Mass spectrometry (e.g., LC-MS or GC-MS) provides complementary data on molecular weight and isotopic distribution. Structural integrity is confirmed via FT-IR spectroscopy to validate functional groups and X-ray crystallography for stereochemical confirmation. Cross-referencing with NIST spectral databases ensures accuracy .

Q. What are the best practices for storing this compound to prevent isotopic exchange or decomposition?

- Methodological Answer : Store in airtight, moisture-free containers under inert gas (e.g., argon) at −20°C to minimize isotopic exchange. Avoid exposure to strong oxidizing agents or humid environments, as these can degrade the compound. Stability studies using accelerated aging tests (e.g., elevated temperature) can predict shelf-life under varying storage conditions .

Advanced Research Questions

Q. How does the deuteration at the C1 position in this compound influence its metabolic behavior compared to non-deuterated glucose?

- Methodological Answer : Kinetic isotope effects (KIEs) at the C1 position may alter enzymatic reaction rates, particularly in glycolysis and the pentose phosphate pathway. To study this, use isotopic tracer experiments with ¹³C or ²H NMR to track metabolic flux. Control experiments with non-deuterated glucose are essential to isolate isotope-specific effects. Computational modeling (e.g., density functional theory) can predict KIEs .

Q. How can isotopic labeling with this compound be optimized in metabolic flux analysis to minimize kinetic isotope effects?

- Methodological Answer : Use low levels of deuterium incorporation (<10%) to reduce KIEs while maintaining detectability. Pair with ¹³C labeling at non-adjacent carbons (e.g., C6) for multi-isotope tracing. Validate results using parallel experiments with ¹³C-glucose and mathematical corrections for isotope-induced rate differences .

Q. What strategies are effective in resolving contradictory data when using this compound as a tracer in complex biological systems?

- Methodological Answer : Address contradictions by (1) replicating experiments under identical conditions, (2) cross-validating with alternative techniques (e.g., fluorescence-activated cell sorting for cell-specific uptake), and (3) applying statistical frameworks like Bayesian inference to account for variability. Document all parameters (e.g., pH, temperature) to identify confounding factors .

Q. How can researchers ensure reproducibility in studies involving this compound, given variability in deuterium labeling efficiency?

- Methodological Answer : Standardize synthesis protocols (e.g., reaction time, catalyst concentration) and document batch-specific isotopic purity. Use internal standards (e.g., ¹³C-labeled glucose) for normalization in mass spectrometry. Publish raw datasets and analytical parameters in supplementary materials to facilitate cross-lab validation .

Q. Data Analysis and Reporting

Q. What computational tools are recommended for analyzing metabolic flux data derived from this compound experiments?

- Methodological Answer : Use software like INCA (Isotopomer Network Compartmental Analysis) or OpenFLUX for ¹³C/²H metabolic flux analysis. These tools integrate isotopic labeling patterns with stoichiometric models to quantify pathway activities. Validate models with null-hypothesis testing and sensitivity analyses .

Q. How should researchers document experimental parameters for this compound studies to meet peer-review standards?

- Methodological Answer : Follow guidelines from authoritative journals (e.g., ACS publications). Include detailed synthesis protocols, purity assessments (NMR/MS spectra), and storage conditions. For in vivo studies, report animal/human subject ethics approvals and tracer administration routes. Use SI units and IUPAC nomenclature .

Properties

Molecular Formula |

C6H12O6 |

|---|---|

Molecular Weight |

181.16 g/mol |

IUPAC Name |

(2R,3S,4R,5R)-5-deuterio-2,3,4,5,6-pentahydroxyhexanal |

InChI |

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6+/m0/s1/i4D |

InChI Key |

GZCGUPFRVQAUEE-SPRLRUCNSA-N |

Isomeric SMILES |

[2H][C@@](CO)([C@H]([C@@H]([C@H](C=O)O)O)O)O |

Canonical SMILES |

C(C(C(C(C(C=O)O)O)O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.